Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetramethyl 6’-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 6’-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complexity and the specialized nature of its applications. the synthesis would typically involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 6’-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Various substitution reactions can occur, particularly at the methoxy and acetyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce different spiro compounds .
Scientific Research Applications
Tetramethyl 6’-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of Tetramethyl 6’-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its unique structure .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO): A stable nitroxyl radical used as an oxidation catalyst.
2,5-Dioxopyrrolidin-1-yl acrylate: A protein crosslinker used in biochemical research.
Uniqueness
Tetramethyl 6’-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its complex structure, which combines multiple functional groups and a spiro core. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .
Properties
Molecular Formula |
C31H30N2O12S3 |
---|---|
Molecular Weight |
718.8 g/mol |
IUPAC Name |
tetramethyl 6'-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-9'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C31H30N2O12S3/c1-30(2)25-20(15-12-14(41-3)8-9-16(15)33(30)19(36)13-32-17(34)10-11-18(32)35)31(21(26(37)42-4)22(46-25)27(38)43-5)47-23(28(39)44-6)24(48-31)29(40)45-7/h8-9,12H,10-11,13H2,1-7H3 |
InChI Key |
OWBNUOJVEBYXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)CN4C(=O)CCC4=O)C=CC(=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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